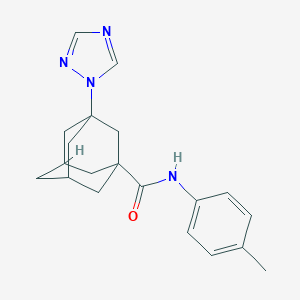
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for many years. It is a well-known inhibitor of chloride channels and anion exchangers, and has been used to study a variety of physiological processes, including cell volume regulation, acid-base balance, and neuronal signaling.
Wirkmechanismus
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide is a potent inhibitor of chloride channels and anion exchangers, and its mechanism of action is well-understood. It binds to the extracellular domain of these proteins and blocks the passage of chloride ions or other anions through the channel or exchanger. This results in a disruption of normal cellular function, which can be used to study the role of these proteins in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide are well-documented. It has been shown to inhibit chloride channels and anion exchangers in a variety of cell types, including red blood cells, neurons, and epithelial cells. This inhibition can lead to changes in cell volume, pH, and ion concentrations, which can affect a variety of physiological processes. N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has also been shown to have effects on membrane potential, neurotransmitter release, and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has several advantages as a research tool. It is a potent and specific inhibitor of chloride channels and anion exchangers, which makes it useful for studying the function and regulation of these proteins. It is also relatively easy to synthesize and purify, which makes it readily available for research use. However, there are some limitations to its use. N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide can have off-target effects on other proteins, which can complicate data interpretation. Additionally, its use in vivo may be limited by its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research involving N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide. One area of interest is the development of more specific inhibitors of chloride channels and anion exchangers, which could help to elucidate the specific roles of these proteins in various physiological processes. Another area of interest is the use of N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide as a tool for drug discovery, as it has been shown to interact with a variety of drug targets. Finally, there is interest in the development of new methods for synthesizing N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide and related compounds, which could improve its availability and reduce its cost.
Synthesemethoden
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3,5-dimethylaniline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been used extensively in scientific research to study the function and regulation of chloride channels and anion exchangers. It has been used to investigate the role of these proteins in a variety of physiological processes, including cell volume regulation, acid-base balance, and neuronal signaling. N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has also been used to study the effects of various drugs and toxins on chloride channel function.
Eigenschaften
Produktname |
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
|---|---|
Molekularformel |
C14H13F2NO2S |
Molekulargewicht |
297.32 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-5-10(2)7-12(6-9)17-20(18,19)14-4-3-11(15)8-13(14)16/h3-8,17H,1-2H3 |
InChI-Schlüssel |
LQYTZYXAXSPOFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)

![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)
![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate](/img/structure/B265681.png)


![3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B265692.png)
![2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)

![2-[(5-Bromo-2-pyridinyl)amino]naphthoquinone](/img/structure/B265701.png)
![6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone](/img/structure/B265704.png)